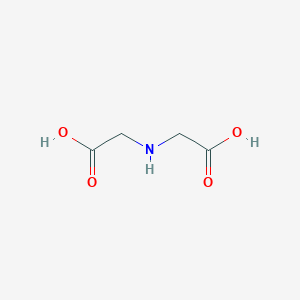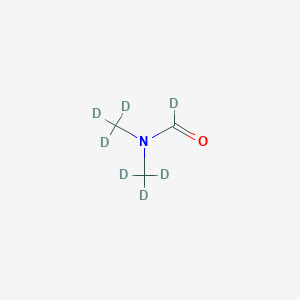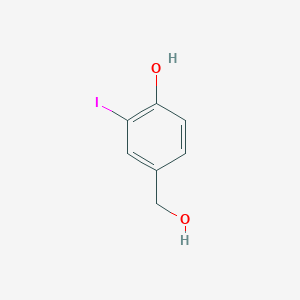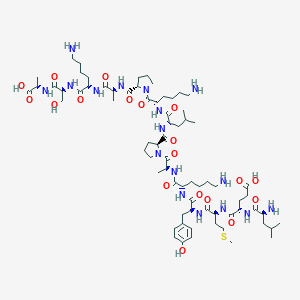
Insulin-like growth factor I (57-70)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Insulin-like growth factor I (IGF-I) is a hormone that plays a crucial role in growth and development. It is produced by the liver in response to growth hormone (GH) stimulation and acts on various tissues to promote cell proliferation, differentiation, and survival. IGF-I is a peptide consisting of 70 amino acids, and its N-terminal fragment, IGF-I (57-70), has been shown to possess potent biological activity.
Mécanisme D'action
Insulin-like growth factor I (57-70) (57-70) exerts its biological effects by binding to the Insulin-like growth factor I (57-70) receptor (Insulin-like growth factor I (57-70)R) and activating downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell growth, survival, and metabolism, and their dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
Insulin-like growth factor I (57-70) (57-70) has been shown to promote cell proliferation and survival in various cell types, including neuronal cells, cardiomyocytes, and cancer cells. It also enhances glucose uptake and metabolism, similar to insulin, and can improve insulin sensitivity in diabetic models. Additionally, Insulin-like growth factor I (57-70) (57-70) has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Insulin-like growth factor I (57-70) (57-70) in lab experiments is its potent biological activity, which allows for the use of lower concentrations compared to full-length Insulin-like growth factor I (57-70). This can reduce the cost of experiments and minimize potential side effects. However, one limitation is the lack of standardization in the synthesis and purification of Insulin-like growth factor I (57-70) (57-70), which can lead to variability in biological activity and reproducibility.
Orientations Futures
There are several future directions for research on Insulin-like growth factor I (57-70) (57-70), including:
1. Investigating its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studying its role in cancer progression and metastasis, and developing targeted therapies based on its mechanism of action.
3. Exploring its effects on metabolic disorders, such as obesity and type 2 diabetes, and developing novel treatments.
4. Improving the synthesis and purification methods to enhance the potency and reproducibility of Insulin-like growth factor I (57-70) (57-70).
5. Investigating its potential as a biomarker for disease diagnosis and prognosis.
In conclusion, Insulin-like growth factor I (57-70) (57-70) is a promising peptide with potent biological activity and potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to develop effective treatments based on its properties.
Méthodes De Synthèse
Insulin-like growth factor I (57-70) (57-70) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids onto a solid resin support, which is then cleaved and deprotected to yield the desired peptide. The purity and yield of the final product can be improved by using HPLC and other purification techniques.
Applications De Recherche Scientifique
Insulin-like growth factor I (57-70) (57-70) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to possess anti-apoptotic, neuroprotective, and insulin-like activities, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
123618-03-1 |
|---|---|
Formule moléculaire |
C71H119N17O19S |
Poids moléculaire |
1546.9 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H119N17O19S/c1-39(2)35-46(75)59(94)80-49(26-27-57(91)92)62(97)82-50(28-34-108-8)63(98)84-53(37-44-22-24-45(90)25-23-44)65(100)81-47(17-9-12-29-72)60(95)77-42(6)69(104)87-32-15-21-56(87)68(103)85-52(36-40(3)4)64(99)83-51(19-11-14-31-74)70(105)88-33-16-20-55(88)67(102)76-41(5)58(93)79-48(18-10-13-30-73)61(96)86-54(38-89)66(101)78-43(7)71(106)107/h22-25,39-43,46-56,89-90H,9-21,26-38,72-75H2,1-8H3,(H,76,102)(H,77,95)(H,78,101)(H,79,93)(H,80,94)(H,81,100)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,96)(H,91,92)(H,106,107)/t41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
Clé InChI |
QNMSBPIUDJENJT-OPRBGXDKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
Autres numéros CAS |
123618-03-1 |
Séquence |
LEMYKAPLKPAKSA |
Synonymes |
IGF-1 (57-70) insulin-like growth factor I (57-70) somatomedin C (57-70) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



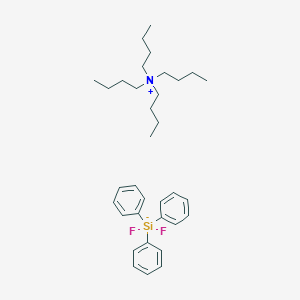
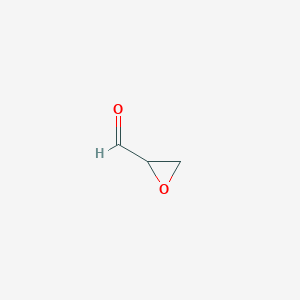


![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
